molecular formula C6H7N5 B3354097 9-Methyl-9H-purin-2-amine CAS No. 5752-08-9

9-Methyl-9H-purin-2-amine

Cat. No.: B3354097
CAS No.: 5752-08-9
M. Wt: 149.15 g/mol
InChI Key: LSKCTDOPSVEIPU-UHFFFAOYSA-N
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Description

9-Methyl-9H-purin-2-amine, also known as 9-methyladenine, is a derivative of adenine, a purine base found in nucleic acids. This compound is characterized by the addition of a methyl group at the ninth position of the purine ring. It is a heterocyclic aromatic organic compound that plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxidized derivatives such as 9-methyl-9H-purin-2-one.

    Reduction: Formation of reduced derivatives like this compound hydride.

    Substitution: Formation of substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-9H-purin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA interactions, as well as its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Methyl-9H-purin-2-amine involves its interaction with nucleic acids and proteins. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s methyl group can interfere with the normal base-pairing interactions, leading to disruptions in nucleic acid structures and functions.

Molecular Targets and Pathways:

    Enzymes: Inhibition of DNA polymerases and other enzymes involved in nucleic acid metabolism.

    Pathways: Disruption of DNA replication and repair pathways, leading to potential anticancer effects.

Comparison with Similar Compounds

    Adenine: The parent compound of 9-Methyl-9H-purin-2-amine, differing by the absence of the methyl group.

    2-Aminopurine: Another purine derivative with an amino group at the second position.

    6-Methylpurine: A purine derivative with a methyl group at the sixth position.

Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This methylation can influence the compound’s interactions with nucleic acids and proteins, making it a valuable tool in biochemical and medicinal research.

Properties

IUPAC Name

9-methylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKCTDOPSVEIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559268
Record name 9-Methyl-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5752-08-9
Record name 9-Methyl-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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